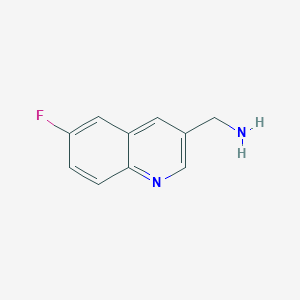

(6-Fluoroquinolin-3-yl)methanamine

Beschreibung

(6-Fluoroquinolin-3-yl)methanamine is a quinoline-derived compound featuring a methanamine group at position 3 and a fluorine substituent at position 6 of the quinoline core. Quinoline derivatives are known for their aromatic heterocyclic structure, which confers unique electronic and steric characteristics, making them relevant in medicinal chemistry and materials science .

Eigenschaften

Molekularformel |

C10H9FN2 |

|---|---|

Molekulargewicht |

176.19 g/mol |

IUPAC-Name |

(6-fluoroquinolin-3-yl)methanamine |

InChI |

InChI=1S/C10H9FN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H,5,12H2 |

InChI-Schlüssel |

WVHHXKVTAKBPCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=C(C=C2C=C1F)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoroquinolin-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of (6-Fluoroquinolin-3-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely . The bulk manufacturing process ensures that the compound is produced efficiently and meets the required quality standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Fluoroquinolin-3-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to various reduced forms of the compound.

Substitution: The fluorine atom at the 6th position can be substituted with other groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .

Wissenschaftliche Forschungsanwendungen

(6-Fluoroquinolin-3-yl)methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (6-Fluoroquinolin-3-yl)methanamine involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound prevents bacterial DNA replication and transcription, leading to cell death . This mechanism is similar to other fluoroquinolones, making it a potent antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical differences between (6-Fluoroquinolin-3-yl)methanamine and related compounds:

Physicochemical and Functional Differences

- Core Heterocycle: Quinoline derivatives (e.g., 6- or 8-fluoro variants) exhibit greater lipophilicity and aromatic surface area compared to pyridine-based analogues (e.g., 6-methylpyridin-3-yl), influencing their solubility and membrane permeability .

- In contrast, pyridine derivatives with methoxyethoxy (e.g., C₉H₁₄N₂O₂) or difluoromethyl groups prioritize solubility and hydrogen-bonding capacity .

- Molecular Weight and Solubility: Smaller pyridine-based compounds (e.g., C₇H₁₀N₂) have lower molecular weights (~122 g/mol) and higher predicted aqueous solubility compared to quinoline derivatives (~176 g/mol), as supported by methanamine solubility trends in polar solvents like pyridine and dimethylformamide .

Biologische Aktivität

(6-Fluoroquinolin-3-yl)methanamine is a synthetic compound belonging to the fluoroquinoline class, characterized by a fluorine atom at the 6th position of the quinoline ring. Its molecular formula is C_10H_9FN_2, with a molecular weight of approximately 164.18 g/mol. This compound has garnered attention for its potential antibacterial properties, particularly through its interactions with bacterial enzymes essential for DNA replication.

The primary biological activity of (6-Fluoroquinolin-3-yl)methanamine is linked to its ability to inhibit DNA-gyrase , an enzyme critical for bacterial DNA replication and cell division. By obstructing this enzyme's function, the compound effectively halts bacterial growth, positioning it as a promising candidate for the development of new antibacterial agents. Structural modifications to the molecule can enhance its efficacy against resistant bacterial strains, making it a focal point in medicinal chemistry research.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of (6-Fluoroquinolin-3-yl)methanamine, it is useful to compare it with other fluoroquinolones. The following table summarizes key features of several related compounds:

| Compound | Unique Features |

|---|---|

| Norfloxacin | Broad-spectrum activity against Gram-negative bacteria |

| Pefloxacin | Enhanced potency against certain resistant strains |

| Ciprofloxacin | Widely used; effective against a range of infections |

| Ofloxacin | Good oral bioavailability; used in various infections |

What distinguishes (6-Fluoroquinolin-3-yl)methanamine is its specific substitution pattern on the quinoline ring, which imparts unique chemical reactivity and biological activity. The presence of the methanamine group may enhance its biological activity and specificity compared to other fluoroquinolones, potentially leading to distinct pharmacokinetic properties and a broader spectrum of activity against various pathogens.

Research Findings and Case Studies

Recent studies have focused on the antibacterial efficacy of (6-Fluoroquinolin-3-yl)methanamine. One notable research project involved testing its effectiveness against multiple strains of bacteria, including both Gram-positive and Gram-negative organisms. The results indicated that modifications to the compound could significantly increase its binding affinity to DNA-gyrase, thereby improving its antibacterial potency.

Case Study: Efficacy Against Resistant Strains

A study conducted on resistant bacterial strains demonstrated that derivatives of (6-Fluoroquinolin-3-yl)methanamine exhibited enhanced activity compared to traditional fluoroquinolones. This was attributed to improved binding interactions with DNA-gyrase, which were assessed using molecular docking simulations and in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.